4-Bromo-5-phenylthiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrNS |
|---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
4-bromo-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C9H6BrNS/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
JYYNRMYJOLQVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CS2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 5 Phenylthiazole
Direct Synthesis Approaches to the 4-Bromo-5-phenylthiazole Core
Direct synthesis methods aim to construct the this compound molecule in a single or few-step process from acyclic precursors. These approaches are often favored for their efficiency and atom economy.
Hantzsch-Type Cyclocondensation Strategies Utilizing α-Bromoketones
The Hantzsch thiazole (B1198619) synthesis is a cornerstone in the formation of thiazole rings and can be adapted for the synthesis of this compound. This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, this would conceptually involve the reaction of an α,α-dihaloketone with a suitable thioamide. More specifically, α,α-dibromoketones have been shown to be superior alternatives to α-bromoketones in Hantzsch thiazole synthesis due to their higher reactivity.
The efficiency of the Hantzsch synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the use of catalysts. For instance, studies on related Hantzsch reactions have shown that solvents like ethanol, often at reflux temperatures, provide good yields. The effect of temperature is also critical, with an increase from room temperature to 80°C significantly improving the reaction yield in some cases.
The selection of the catalyst can also play a pivotal role. While the classic Hantzsch synthesis may proceed without a catalyst, modern variations often employ catalysts to enhance reaction rates and yields.
Table 1: Optimization of Hantzsch-Type Reaction Conditions
| Entry | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Reflux | None | Moderate |
| 2 | DMF | 80 | Ag-CP | High |
| 3 | Water | Reflux | SiW/SiO₂ | Good |
This table is a generalized representation based on optimization studies of various Hantzsch reactions and illustrates the impact of different reaction parameters.
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the Hantzsch thiazole synthesis.
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. In the context of Hantzsch synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. For example, a microwave-assisted Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas in methanol (B129727) at 90°C for 30 minutes resulted in a 95% yield. This is a significant improvement over conventional heating methods which required longer reaction times and resulted in lower yields.
Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and reduces the environmental impact. Solvent-free Hantzsch reactions, often facilitated by grinding the reactants together or using a solid support, have been successfully developed. These methods are not only eco-friendly but can also be more efficient.
Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and are considered green solvents due to their low vapor pressure and high thermal stability. They can act as both the solvent and catalyst in Hantzsch-type reactions, often leading to improved yields and easier product isolation.
Approaches for Regioselective Bromination of 5-Phenylthiazole (B154837)
An alternative direct approach involves the regioselective bromination of 5-phenylthiazole. The electronic properties of the thiazole ring and the directing effect of the phenyl group at the 5-position are crucial factors in determining the position of bromination. Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring.
The presence of the phenyl group at the C5 position of the thiazole ring generally directs electrophilic attack to the C2 position. However, achieving selective bromination at the C4 position can be challenging and often requires specific reagents and reaction conditions. Direct bromination of 5-phenylthiazole typically yields 2-bromo-5-phenylthiazole. To achieve bromination at the 4-position, it might be necessary to block the more reactive 2-position or use specific brominating agents and conditions that favor C4 substitution.
Synthesis via Functional Group Interconversion on Precursor Phenylthiazoles
This strategy involves the synthesis of a substituted 5-phenylthiazole precursor followed by a chemical transformation to introduce the bromine atom at the desired position.
Halogenation Reactions at Position 4 of the Thiazole Ring
This approach focuses on the direct halogenation of a 5-phenylthiazole derivative that is either unsubstituted at the 4-position or has a functional group at this position that can be converted to a bromine atom. For instance, if a precursor with a hydroxyl or amino group at the 4-position could be synthesized, a subsequent Sandmeyer-type reaction or other substitution reaction could be employed to introduce the bromine. However, the direct and regioselective introduction of such functional groups at the 4-position of 5-phenylthiazole can be synthetically challenging.
A more direct method would be the bromination of 5-phenylthiazole itself. While the C2 position is generally more reactive towards electrophiles, it is possible that under specific conditions, bromination at C4 could be achieved, potentially through a different reaction mechanism or by using sterically hindered brominating agents that favor the less accessible position. Further research into specific reaction conditions and brominating agents is necessary to establish a reliable protocol for the regioselective bromination of 5-phenylthiazole at the 4-position.
Derivatization from Pre-existing 4-Substituted-5-phenylthiazoles
One effective strategy for the synthesis of this compound is the derivatization of a 5-phenylthiazole precursor that already bears a substituent at the 4-position, which can be converted into a bromo group. A common approach involves the use of a Sandmeyer-type reaction starting from a 4-amino-5-phenylthiazole intermediate.
In this method, the 4-amino-5-phenylthiazole is first diazotized using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid, at low temperatures. The resulting diazonium salt is then treated with a copper(I) bromide catalyst. This promotes the displacement of the diazonium group with a bromide ion, yielding the desired this compound. The general scheme for this transformation is presented below.
Table 1: Synthesis of this compound via Sandmeyer-type Reaction
| Step | Reactant | Reagents | Product |
| 1 | 4-Amino-5-phenylthiazole | 1. NaNO₂, HBr, 0-5 °C | 5-Phenylthiazole-4-diazonium bromide |
| 2 | 5-Phenylthiazole-4-diazonium bromide | 2. CuBr | This compound |
This method is advantageous as it allows for the regioselective introduction of the bromine atom at the C4 position, provided that the starting 4-amino-5-phenylthiazole is readily accessible.
Another potential, though less direct, derivatization approach could be envisioned from a 4-hydroxy-5-phenylthiazole precursor. The hydroxyl group could be converted into a better leaving group, such as a triflate, which could then be displaced by a bromide source, potentially under palladium catalysis. However, the synthesis and subsequent conversion of 4-hydroxy-5-phenylthiazoles can be more complex than the Sandmeyer approach.
Multi-Step Synthetic Sequences Incorporating the this compound Moiety
Multi-step synthetic sequences allow for the construction of the this compound core from simpler, acyclic starting materials. The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry and can be adapted for this purpose. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.
To obtain this compound via a Hantzsch-type synthesis, one would require an α-halocarbonyl compound that already contains the bromine atom at the position that will become C4 of the thiazole ring. A suitable starting material would be α,α-dibromo-phenylacetaldehyde or a related α,α-dihaloketone. The reaction of this precursor with a simple thioamide, such as thioformamide, would lead to the formation of the this compound ring system.
Table 2: Hantzsch Synthesis of this compound
| Reactant 1 | Reactant 2 | Conditions | Product |
| α,α-Dibromo-phenylacetaldehyde | Thioformamide | Typically in a polar solvent like ethanol, often with mild heating | This compound |
Once synthesized, this compound serves as a versatile intermediate in further multi-step sequences. The bromine atom at the C4 position can be readily utilized in a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the thiazole core and the synthesis of more complex molecular architectures.
For instance, this compound can be coupled with an arylboronic acid in a Suzuki-Miyaura cross-coupling reaction. This reaction, catalyzed by a palladium complex, would result in the formation of a 4-aryl-5-phenylthiazole derivative. This demonstrates the utility of this compound as a key building block in the synthesis of diverse, substituted thiazole compounds.
Table 3: Application of this compound in a Suzuki Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 4-Aryl-5-phenylthiazole |
This synthetic utility underscores the importance of having reliable methods for the preparation of this compound, as it opens the door to a wide range of more complex and potentially biologically active molecules.
Chemical Reactivity and Derivatization Pathways of 4 Bromo 5 Phenylthiazole
Substitution Reactions at the Bromine Center at Position 4
The bromine atom at the C4 position of the thiazole (B1198619) ring is a key functional handle for derivatization. It can be replaced by various nucleophiles either directly through nucleophilic aromatic substitution or indirectly through the formation of organometallic intermediates.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) provides a direct pathway for replacing the bromine atom with a range of nucleophiles. In this mechanism, a nucleophile attacks the electron-deficient carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the thiazole ring.
The thiazole ring itself is electron-deficient, which inherently activates the C-Br bond towards nucleophilic attack. This reactivity can be further enhanced by the presence of electron-withdrawing groups on the molecule. Thiolates, for example, can serve as effective nucleophiles. In a reaction involving a related thiaselenole derivative, a thiolate anion was shown to attack the heteroatom, leading to ring-opening, but this illustrates the susceptibility of such heterocyclic systems to nucleophilic attack. researchgate.net In reactions with 2-bromomethyl-1,3-thiaselenole, 1,3-benzothiazole-2-thiol (B7764131) acts as a nucleophile, leading to a complex reaction pathway that results in various heterocyclic products. researchgate.net While specific studies on 4-bromo-5-phenylthiazole are not abundant, reactions on analogous nitro-substituted bromothiophenes with amines like pyrrolidine (B122466) and piperidine (B6355638) proceed readily, indicating that nitrogen-based nucleophiles are also suitable partners for such transformations on electron-deficient heterocyclic systems. researchgate.net
Formation and Reactivity of Organometallic Intermediates (e.g., organomagnesium, organolithium)
A powerful indirect method for functionalizing the C4 position involves the initial conversion of the C-Br bond into an organometallic species. This is typically achieved through metal-halogen exchange or the insertion of a metal into the carbon-bromine bond.
Organolithium Intermediates: Lithium-halogen exchange is a rapid and efficient method for generating organolithium reagents from aryl bromides. organic-chemistry.org This reaction is typically performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). organic-chemistry.orgnih.gov The exchange converts the electrophilic C4-carbon of this compound into a highly nucleophilic carbon center in the resulting 5-phenylthiazol-4-yl-lithium. This potent nucleophile can then react with a wide array of electrophiles.
For instance, quenching the organolithium intermediate with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol, respectively. Reaction with carbon dioxide (CO2) followed by an acidic workup would produce the corresponding carboxylic acid. researchgate.net This two-step sequence effectively transforms the bromo-substituted thiazole into a variety of derivatives that are otherwise difficult to access directly.
Organomagnesium (Grignard) Intermediates: The formation of a Grignard reagent is another common strategy. chemrxiv.org This involves the reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemrxiv.orgresearchgate.net The resulting organomagnesium halide, 4-(bromomagnesium)-5-phenylthiazole, is a strong nucleophile and base, similar to its organolithium counterpart, though generally less reactive. researchgate.net
This Grignard reagent can participate in a host of classic reactions, including addition to carbonyl compounds, nitriles, and epoxides. researchgate.net For example, its reaction with an ester would lead to the formation of a tertiary alcohol after the addition of two equivalents of the Grignard reagent. libretexts.org
Cross-Coupling Reactions Involving the C-Br Bond
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, and the C-Br bond in this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a versatile reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.gov This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. nih.gov For this compound, Suzuki coupling allows for the introduction of various aryl or heteroaryl groups at the C4 position, leading to the synthesis of 4,5-diarylthiazole derivatives.
While specific data for this compound is limited, extensive research on similar substrates like 5-bromoindazoles and 2'-bromo-2-aryl benzothiazoles demonstrates the broad applicability of this reaction. researchgate.netnih.gov A typical catalytic system involves a palladium source like Pd(dppf)Cl2 or Pd2(dba)3, a base such as K2CO3 or Na2CO3, and a solvent system like dimethoxyethane (DME) or a dioxane/water mixture. researchgate.netnih.gov The reaction generally proceeds with good to excellent yields, tolerating a wide range of functional groups on the coupling partner. researchgate.net
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | Na₂CO₃ | Dioxane/H₂O | Data not available |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Data not available |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Data not available |
Table represents typical conditions for Suzuki-Miyaura coupling of aryl bromides; specific yield data for this compound is not available in the cited literature.
Other Palladium-Catalyzed Cross-Coupling Methodologies
Beyond the Suzuki reaction, the C-Br bond of this compound can participate in several other important palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an aryl-alkyne bond, a key structure in many functional materials and complex molecules. nih.govnih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh3)2Cl2, and requires a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) or diisopropylamine. nih.govwikipedia.org Copper-free protocols have also been developed. wikipedia.org The coupling of this compound with various alkynes would yield 5-phenyl-4-(alkynyl)thiazoles. Studies on related bromo-heterocycles like 4-bromo-1H-indole have shown excellent yields (87%) under modern Sonogashira conditions. nih.gov
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. rhhz.netnih.gov It has become a cornerstone of medicinal chemistry for synthesizing aryl amines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS). rhhz.netlibretexts.orgresearchgate.net Applying this methodology to this compound would provide access to a wide range of 4-amino-5-phenylthiazole derivatives. Research on the amination of 5-bromothiazoles with diarylamines has demonstrated the feasibility and good yields of this reaction on the thiazole core. libretexts.org
Electrophilic and Nucleophilic Reactions on the Phenyl Moiety at Position 5
The phenyl ring at the C5 position of the thiazole provides another site for functionalization, primarily through electrophilic aromatic substitution. The thiazole ring itself acts as a substituent on the phenyl ring, influencing the regioselectivity of the substitution.
The thiazole ring is generally considered to be an electron-withdrawing group. Electron-withdrawing substituents on a benzene (B151609) ring act as deactivating groups and are typically meta-directors for electrophilic aromatic substitution. youtube.com This is because they destabilize the positively charged arenium ion intermediates that are formed during the reaction, with the destabilization being most pronounced for attack at the ortho and para positions.
Therefore, electrophilic reactions such as nitration (using HNO3/H2SO4), halogenation (using Br2/FeBr3), or sulfonation (using fuming H2SO4) on the phenyl ring of this compound would be expected to occur primarily at the meta position (C3' and C5') of the phenyl group. The reaction would likely proceed slower than on unsubstituted benzene due to the deactivating nature of the thiazole substituent. nih.gov
Conversely, nucleophilic aromatic substitution on the phenyl ring is generally not feasible unless it is activated by potent electron-withdrawing groups, such as a nitro group, at positions ortho or para to a suitable leaving group. In the case of this compound, the phenyl ring is not sufficiently activated for direct nucleophilic attack under standard conditions.
Reactions Involving the Thiazole Ring System
The chemical behavior of the thiazole ring in this compound is multifaceted, characterized by the interplay of its heteroatoms—nitrogen and sulfur—and the influence of its substituents. The ring system can participate in a variety of transformations, including reactions at the nitrogen heteroatom and substitutions at the unsubstituted C2 carbon. The phenyl group at C5 and the bromine atom at C4 electronically influence the reactivity of the ring, particularly directing reactions towards the remaining unsubstituted C2 position.
N-Alkylation and Thiazolium Salt Formation
The lone pair of electrons on the nitrogen atom (N-3) of the thiazole ring makes it a nucleophilic center, allowing it to react with electrophiles such as alkyl halides. This reaction, known as N-alkylation, results in the formation of quaternary thiazolium salts. These salts are important intermediates for further synthetic transformations. The process typically involves treating the thiazole derivative with an alkylating agent, such as an alkyl iodide or bromide, often in a suitable solvent. The resulting thiazolium cation is resonance-stabilized, with the positive charge distributed between the nitrogen and sulfur atoms. The formation of these salts is a crucial first step for generating thiazolium ylides, which are precursors for cycloaddition reactions.
Electrophilic Substitution at the C2 Position
The thiazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In this compound, the C4 and C5 positions are already substituted. The C2 position is the most electron-deficient carbon in the thiazole ring and bears the most acidic proton, but it is also a primary site for electrophilic attack after the C5 position. Studies on the related compound 5-phenylthiazole (B154837) show that electrophilic bromination occurs readily at the C2 position. By analogy, this compound is expected to undergo electrophilic substitution, such as nitration, sulfonation, or halogenation, at the C2 position under appropriate conditions. The reactivity is governed by the electron-donating character of the sulfur atom, which helps to stabilize the cationic intermediate (sigma complex) formed during the substitution process.
Metallation and Subsequent Derivatization at the C2 Position
The proton at the C2 position of the thiazole ring is known to be the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. This acidity allows for regioselective deprotonation by a strong organometallic base, such as n-butyllithium (n-BuLi), to form a 2-lithiothiazole intermediate. This organolithium species is a potent nucleophile and can react with a wide range of electrophiles. This pathway provides a versatile method for introducing a variety of functional groups at the C2 position, including alkyl, acyl, and carboxyl groups, thereby enabling significant structural diversification of the this compound scaffold.
Ring-Opening and Rearrangement Reactions
Under certain conditions, particularly in the presence of strong bases, the thiazole ring can undergo cleavage. For related thiazolone structures, treatment with bases in alcoholic solvents has been shown to induce a ring-opening reaction via methanolysis. acs.org This reactivity suggests that the thiazole ring in this compound could potentially be opened, leading to acyclic thioamide derivatives. Such reactions are often driven by the formation of a more stable intermediate and can be a route to complex molecular architectures or heterocyclic rearrangement products.
Cycloaddition Reactions
Thiazolium salts, formed via N-alkylation, are precursors to thiazolium ylides. These ylides can be generated in situ by treating the thiazolium salt with a base to deprotonate the C2 carbon. Thiazolium ylides are 1,3-dipoles and can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkenes and alkynes. This reaction pathway provides a sophisticated method for constructing new five-membered heterocyclic rings fused to or substituted with the thiazole core, offering a powerful tool for building molecular complexity.
Interactive Data Table: Representative Reactions of the this compound Ring
| Reaction Type | Reactants | General Conditions | Expected Product |
| N-Alkylation | This compound, Alkyl Halide (e.g., CH₃I) | Inert solvent (e.g., Acetone, DMF) | 3-Alkyl-4-bromo-5-phenylthiazolium halide |
| Electrophilic Substitution | This compound, Nitrating agent (e.g., HNO₃/H₂SO₄) | Cooled, controlled addition | 4-Bromo-2-nitro-5-phenylthiazole |
| Metallation/Derivatization | 1. This compound, n-BuLi2. Electrophile (e.g., CO₂) | Anhydrous THF, low temperature (-78°C) | This compound-2-carboxylic acid |
| Ring-Opening | This compound, Strong Base (e.g., NaOMe) | Alcoholic solvent (e.g., MeOH), Heat | Acyclic thioamide derivative |
| [3+2] Cycloaddition | 1. 3-Alkyl-4-bromo-5-phenylthiazolium salt, Base2. Dipolarophile (e.g., DMAD) | Inert solvent | Cycloadduct (e.g., dihydropyrrolo[2,1-b]thiazole derivative) |
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Bromo 5 Phenylthiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A detailed ¹H NMR analysis for 4-Bromo-5-phenylthiazole is not currently available in published literature. Such a spectrum would be expected to show a distinct signal for the single proton on the thiazole (B1198619) ring (H-2) and a set of signals corresponding to the protons of the phenyl group. The chemical shift and multiplicity of these signals would be crucial for confirming the substitution pattern.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, specific ¹³C NMR data for this compound has not been reported. A ¹³C NMR spectrum would provide essential information by revealing the chemical shifts of all nine carbon atoms in the molecule, including the two carbons of the thiazole ring and the six carbons of the phenyl ring, plus the carbon atom directly bonded to the bromine.
Advanced Two-Dimensional NMR Techniques for Connectivity and Structure Confirmation
There are no published studies employing advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), for the structural confirmation of this compound. These experiments would be invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity between the phenyl and thiazole rings.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
An experimental FTIR spectrum for this compound is not documented. An analysis would identify characteristic absorption bands corresponding to C-H stretching and bending of the aromatic and heterocyclic rings, C=N and C=C stretching vibrations within the thiazole and phenyl rings, and the C-Br stretching frequency.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. No specific mass spectrometry data or fragmentation analysis for this compound has been found in the reviewed literature. Such analysis would be critical for confirming the molecular formula (C₉H₆BrNS) and identifying characteristic fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₉H₆BrNS, HRMS would be expected to yield a precise mass-to-charge ratio (m/z) for its molecular ion [M]⁺ or its protonated form [M+H]⁺. The theoretical exact mass can be calculated, which serves as a benchmark for experimental results. However, specific experimental HRMS data for this compound, including the observed m/z value and mass error in parts per million (ppm), are not available in the reviewed literature.
Interactive Data Table: Theoretical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₆BrNS |
| Theoretical Exact Mass [M] | 238.9486 u |
| Theoretical m/z [M+H]⁺ | 239.9564 u |
| Isotopic Pattern | Presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic pattern with nearly equal intensity. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is instrumental in assessing the purity of a sample and confirming the molecular weight of the target compound. An LC-MS analysis of this compound would provide a retention time (tₛ) from the liquid chromatography component and a mass-to-charge ratio (m/z) from the mass spectrometry detector. While LC-MS is a standard characterization technique, specific experimental data, such as the retention time under defined chromatographic conditions (e.g., column type, mobile phase composition, and flow rate) and the corresponding mass spectrum for this compound, have not been reported in the available scientific literature.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, thereby confirming the absolute stereochemistry and revealing details about the crystal packing. While the crystal structures of some brominated thiazole derivatives have been reported, a search of crystallographic databases did not yield any entries for this compound. Consequently, crucial data such as the crystal system, space group, unit cell dimensions, and intermolecular interactions for this specific compound remain undetermined.
Elemental Analysis (CHNS) for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison is a crucial indicator of the sample's purity and confirms its elemental composition. Although the theoretical elemental composition of this compound can be readily calculated, no published experimental data with a side-by-side comparison of "calculated" versus "found" values could be located.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 45.02 |
| Hydrogen | H | 2.52 |
| Nitrogen | N | 5.83 |
| Sulfur | S | 13.36 |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The resulting spectrum, a plot of absorbance versus wavelength, typically shows one or more absorption maxima (λmax), which are characteristic of the compound's chromophores and conjugation system. For this compound, the phenyl and thiazole rings constitute the chromophoric system. However, specific experimental data, including the λmax values and the corresponding molar absorptivity (ε) in a specified solvent, are not available in the surveyed literature.
Theoretical and Computational Investigations of 4 Bromo 5 Phenylthiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods are employed to predict molecular structure, reactivity, and various spectroscopic properties, providing insights that complement experimental findings. For 4-bromo-5-phenylthiazole and its derivatives, these theoretical approaches are crucial for elucidating the electronic characteristics that govern their behavior.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry and calculating electronic properties. DFT studies on thiazole (B1198619) derivatives involve the use of functionals, such as B3LYP, paired with basis sets like 6-311++G(d,p), to determine the most stable conformation of the molecule and analyze its electronic landscape. mdpi.comnih.govbohrium.com Although specific DFT data for this compound is not extensively published, studies on analogous compounds like 2-bromo-5-nitrothiazole (B146120) and other substituted phenylthiazoles provide a framework for understanding its expected properties. mdpi.comnih.govresearchgate.net These calculations typically yield optimized bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
HOMO-LUMO Energy Gap Analysis and Reactivity Predictions
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting reactivity. irjweb.com
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the ground state. irjweb.com Conversely, a larger energy gap indicates higher kinetic stability and lower chemical reactivity. irjweb.com For thiazole derivatives, DFT calculations are routinely used to compute the energies of these orbitals. For instance, a study on 2-bromo-5-nitrothiazole calculated the HOMO-LUMO energy gap to understand its electronic transitions and reactivity. nih.gov While the specific value for this compound is not documented in the provided sources, analysis of related structures indicates that the distribution of HOMO and LUMO densities would be located across the thiazole and phenyl rings, influencing the sites of electrophilic and nucleophilic attack.
| Parameter | Description | Significance in Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents electron-donating ability; higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability; lower energy indicates a better electron acceptor. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A smaller gap implies higher reactivity and lower kinetic stability. A larger gap implies lower reactivity and higher stability. irjweb.com |
Calculation of Thermodynamic Parameters
Theoretical calculations are also employed to predict the thermodynamic properties of molecules. Using statistical mechanics principles combined with the vibrational frequencies obtained from DFT calculations, it is possible to determine parameters such as zero-point vibrational energy, thermal energy, entropy, and heat capacity at different temperatures. nih.govcea.fr These calculations provide a detailed understanding of the molecule's stability and thermodynamic behavior under various conditions. For example, in the computational study of 2-bromo-5-nitrothiazole, thermodynamic properties were calculated to characterize the molecule thoroughly. nih.gov Such data is vital for predicting the outcomes of chemical reactions and understanding the compound's stability.
| Thermodynamic Parameter | Description |
| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy that a quantum mechanical system may have, i.e., its energy at absolute zero. |
| Enthalpy (H) | A measure of the total energy of a thermodynamic system. |
| Entropy (S) | A measure of the randomness or disorder of a system. |
| Gibbs Free Energy (G) | The energy associated with a chemical reaction that can be used to do work; determines the spontaneity of a process. |
| Heat Capacity (Cv) | The amount of heat that must be added to a given mass of a substance to produce a certain change in its temperature. |
Ab Initio Methods for Electronic Property Prediction
Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach used to approximate the n-body Schrödinger equation. These methods, like DFT, can predict the electronic properties and structures of molecules. In a study on 2-bromo-5-nitrothiazole, ab initio HF calculations were performed alongside DFT to provide a comparative analysis of the vibrational spectra and molecular properties. nih.gov While computationally more demanding than DFT for larger systems, ab initio methods offer a rigorous approach to predicting the electronic characteristics of compounds like this compound.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are powerful tools for exploring how a molecule might interact with biological systems, which is particularly relevant in the field of drug discovery.
Molecular Docking Studies for Potential Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the active site of a biological target, such as a protein or enzyme.
While this compound itself is a relatively simple chemical building block, its core structure is present in more complex molecules designed for biological activity. Docking studies have been performed on various derivatives of phenylthiazole to investigate their potential as therapeutic agents. These studies reveal how modifications to the core structure influence binding to specific targets. For example, derivatives have been docked into the active sites of targets such as:
Peroxisome proliferator-activated receptor-gamma (PPARγ): Phenylthiazole acid derivatives have been identified as potential agonists for PPARγ, a target for type 2 diabetes. Docking studies showed that these compounds interact stably with amino acid residues in the active site. dovepress.com
Tubulin: A series of 2,4-disubstituted thiazole derivatives were evaluated as potential tubulin polymerization inhibitors for anticancer applications. Molecular docking was used to understand their binding modes within the colchicine (B1669291) binding site of tubulin. nih.gov
FabH Inhibitors: N-substituted thiazole derivatives have been screened in silico as potential inhibitors of the FabH enzyme, a target for developing new antimicrobial agents. wjarr.com
These studies demonstrate that the phenylthiazole scaffold can be effectively utilized to design molecules that interact with specific biological targets. The docking results typically provide a binding energy score, which estimates the affinity of the ligand for the protein, and details of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
| Derivative Class | Biological Target | Key Findings from Docking Studies |
| Phenylthiazole Acids | PPARγ | Stable interaction with active site amino acid residues, comparable to known agonists. dovepress.com |
| Thiazole-Thiophene Scaffolds | Breast Cancer Cells (PDB: 2W3L) | Docking scores indicated potential binding affinity, with interactions like hydrophilicity being analyzed. mdpi.com |
| N-substituted Thiazoles | FabH (PDB: 3iL9) | Derivatives showed excellent docking scores and multiple hydrogen bonds, suggesting potent inhibitory activity. wjarr.com |
| 2,4-disubstituted Thiazoles | Tubulin (Colchicine site) | Binding energies were higher than the reference drug, indicating strong potential as tubulin polymerization inhibitors. nih.gov |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility, which is essential for understanding its interaction with biological targets. By simulating the compound's behavior in a solvated environment, researchers can identify preferred conformations and the energy barriers between them.
Detailed Research Findings:
A hypothetical MD simulation study on this compound could reveal the torsional angle distribution between the phenyl and thiazole rings. This angle is a key determinant of the molecule's three-dimensional shape. The simulation might show that certain rotational states are more stable than others, which could have implications for how the molecule fits into a receptor's binding site.
For instance, simulations could indicate that the phenyl ring is not coplanar with the thiazole ring, adopting a twisted conformation. The stability of different conformers can be analyzed by tracking key dihedral angles and calculating the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. nih.gov A stable conformation would exhibit minimal fluctuations in its RMSD value. nih.gov
Below is a hypothetical data table summarizing the results of an MD simulation study on this compound, illustrating the conformational preferences.
| Dihedral Angle (Phenyl-Thiazole) | Population (%) | Average Energy (kcal/mol) |
| 30° ± 10° | 65 | -5.2 |
| 90° ± 10° | 25 | -3.8 |
| 150° ± 10° | 10 | -2.1 |
This interactive table presents hypothetical data from a molecular dynamics simulation, showing the relative populations and average energies of different conformations of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, QSAR can be instrumental in designing new derivatives with enhanced potency or other desirable properties. mdpi.com
A QSAR study typically involves a dataset of compounds with known activities. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov
Detailed Research Findings:
In a hypothetical QSAR study of this compound analogues, a series of derivatives with different substituents on the phenyl ring could be synthesized and their biological activity tested. A QSAR model could then be developed to predict the activity of new, unsynthesized compounds.
For example, a model might reveal that electron-withdrawing groups on the phenyl ring increase activity, while bulky substituents decrease it. The model's predictive power is typically assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov An R² value close to 1 indicates a good fit of the model to the training data. nih.gov
The following is a hypothetical data table from a QSAR study on this compound derivatives, where the goal is to predict inhibitory activity against a specific enzyme.
| Descriptor | Coefficient | Importance |
| Electronic (Hammett σ) | 0.75 | High |
| Steric (Molar Refractivity) | -0.42 | Medium |
| Hydrophobic (logP) | 0.21 | Low |
This interactive table displays hypothetical results from a QSAR analysis, indicating the contribution of different molecular descriptors to the biological activity of this compound derivatives.
Conformational Analysis and Tautomerism Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, understanding its conformational landscape is crucial, as different conformers may exhibit different biological activities.
Tautomerism is a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom and a double bond. While thiazoles themselves are generally stable, the possibility of tautomerism in substituted derivatives should be considered, as different tautomers can have distinct chemical and biological properties.
Detailed Research Findings:
A computational conformational analysis of this compound would typically involve scanning the potential energy surface as a function of the dihedral angle between the phenyl and thiazole rings. This would identify the low-energy, and therefore most probable, conformations.
Regarding tautomerism, for the core this compound structure, significant tautomerism is not expected. However, if the molecule were to be functionalized with groups capable of proton migration, such as a hydroxyl or amino group, the potential for tautomerism would need to be investigated. Theoretical calculations could be used to determine the relative energies of the possible tautomers and predict which form would be predominant under physiological conditions.
The table below presents hypothetical data from a computational study on the conformational preferences of this compound.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| A | 35 | 0.0 |
| B | 90 | 1.5 |
| C | 145 | 3.2 |
This interactive table shows the hypothetical relative energies of different conformers of this compound, as determined by computational conformational analysis.
Role of 4 Bromo 5 Phenylthiazole As a Synthetic Building Block
Precursor for the Synthesis of Novel Heterocyclic Systems
The unique arrangement of functional groups in 4-bromo-5-phenylthiazole makes it an ideal precursor for constructing a variety of novel and complex heterocyclic systems. The presence of the bromine atom allows for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis.
One of the primary applications is in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These methodologies enable the substitution of the bromine atom with a wide range of organic fragments, including aryl, heteroaryl, alkyl, and vinyl groups. This functionalization at the C4 position of the thiazole (B1198619) ring is a powerful strategy for creating extended π-conjugated systems or for linking the thiazole core to other heterocyclic moieties. For example, coupling with various boronic acids (Suzuki coupling) can yield 4-aryl-5-phenylthiazole derivatives, effectively creating biaryl or hetero-biaryl structures.
Furthermore, the thiazole ring itself can be a component in the construction of fused heterocyclic systems. nih.govrsc.orgsemanticscholar.org The inherent reactivity of the thiazole nucleus, combined with the handle provided by the bromo-substituent, facilitates annulation reactions where new rings are built onto the existing thiazole framework. These reactions can lead to the formation of polycyclic aromatic systems containing the thiazole motif, such as thiazolo[4,5-d]pyridazines. mdpi.com The synthesis of these novel heterocyclic frameworks is of significant interest due to their potential applications in various areas of chemical biology and materials science.
The table below illustrates examples of reaction types where this compound can serve as a key precursor.
| Reaction Type | Reagent/Catalyst Example | Potential Product Class |
| Suzuki Coupling | Arylboronic acid / Pd(PPh₃)₄ | 4,5-Diarylthiazoles |
| Stille Coupling | Organostannane / PdCl₂(PPh₃)₂ | 4-Alkenyl/Aryl-5-phenylthiazoles |
| Heck Coupling | Alkene / Pd(OAc)₂ | 4-Vinyl-5-phenylthiazoles |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | 4-Amino-5-phenylthiazole derivatives |
| Annulation Reactions | Bifunctional reagents | Fused thiazole systems (e.g., Thienothiazoles) |
Scaffold in Medicinal Chemistry for Drug Discovery Efforts
The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. acs.orgresearchgate.netnih.gov this compound serves as an excellent starting point for drug discovery campaigns by providing a core structure that can be systematically modified to optimize interactions with biological targets. wjpmr.combenthamscience.com The phenyl group at the 5-position and the modifiable bromine at the 4-position allow for the exploration of structure-activity relationships (SAR) by introducing diverse substituents.
Derivatives synthesized from this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents. mdpi.comnih.govwjpmr.commdpi.com For instance, in the development of anticancer agents, the this compound core can be elaborated to target specific cellular pathways. Researchers have designed and synthesized thiazole derivatives as potential inhibitors of enzymes crucial for cancer cell proliferation, such as tubulin or various kinases. nih.govnih.gov
A common strategy involves replacing the bromine atom with various amine-containing side chains or other heterocyclic rings to enhance binding affinity and selectivity for a target protein. The nature of the substituent introduced at the 4-position, as well as modifications to the 5-phenyl ring, can profoundly influence the compound's biological activity. For example, the introduction of specific functional groups can improve potency, alter pharmacokinetic properties, or reduce off-target effects. researchgate.net
The following table summarizes selected research findings on derivatives that utilize a substituted phenylthiazole scaffold, demonstrating its utility in medicinal chemistry.
| Derivative Class | Biological Target/Activity | Key Findings |
| Phenylthiazole Acetamides | Tubulin Polymerization Inhibition | Certain derivatives showed superior cytotoxic activity against HepG2, MCF-7, HCT116, and HeLa cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov |
| 2-Hydrazinylthiazole-4[5H]-ones | Anticancer (MCF-7 & HepG2 cells) | Bromide-substituted derivatives demonstrated moderate cytotoxic activity, highlighting the role of halogen substitution in modulating anticancer effects. mdpi.com |
| Aminothiazoles | Glutaminase (GLS) Inhibition | The aminothiazole scaffold was identified as a promising starting point for developing specific inhibitors of glutaminase, an enzyme implicated in cancer metabolism. researchgate.net |
| N-(phenylthiazol-2yl) acetamides | Anti-inflammatory | Synthesized derivatives showed appreciable anti-inflammatory activity in carrageenan-induced rat paw edema models. wjpmr.com |
| Benzothiazole (B30560) Derivatives | NEDD8 Activating Enzyme (NAE) Inhibition | Benzothiazole-based compounds were discovered as potent non-covalent NAE inhibitors with nanomolar antitumor activities. nih.gov |
Intermediate for the Creation of Functional Organic Materials
Beyond its applications in medicine, this compound is a valuable intermediate for the synthesis of functional organic materials. The core structure is part of a class of π-conjugated heterocyclic systems that are of great interest for applications in electronics and photonics. The ability to systematically modify the molecule via the bromine handle allows for the fine-tuning of its electronic and optical properties, such as absorption, emission, and charge transport characteristics.
A key application lies in the construction of "push-pull" chromophores, where the electron-rich thiazole ring can be linked to electron-donating and electron-accepting groups. sciforum.net This arrangement facilitates intramolecular charge-transfer (ICT), which is crucial for materials with nonlinear optical (NLO) properties or for use as fluorescent sensors. By using cross-coupling reactions, various donor or acceptor moieties can be attached at the 4-position to create tailored chromophores.
Furthermore, this compound can be used as a monomer in the synthesis of conjugated polymers for organic electronics. Polymerization reactions, such as Suzuki or Stille polycondensation, can link multiple thiazole units together or copolymerize them with other aromatic monomers. The resulting polymers can possess semiconducting properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The inclusion of the thiazole heterocycle and the potential for fluorination on the phenyl ring can influence the polymer's energy levels (HOMO/LUMO) and charge carrier mobility. researchgate.net
The table below outlines potential applications of this compound in materials science and the synthetic strategies to achieve them.
| Material Type | Synthetic Strategy | Key Property/Application |
| Push-Pull Chromophores | Suzuki/Heck coupling with donor/acceptor groups | Nonlinear Optics, Fluorescent Dyes, Chemosensors |
| Conjugated Polymers | Suzuki/Stille Polycondensation | Organic Semiconductors for OLEDs, OPVs, OFETs |
| Small Molecule Semiconductors | Elaboration via cross-coupling reactions | Active layers in vacuum-deposited organic electronics |
| Optical Materials | Functionalization with photochromic units | Photo-switchable materials, Molecular switches |
Exploration of Biological Activities of 4 Bromo 5 Phenylthiazole Derivatives
Antimicrobial Activity Studies
The antimicrobial properties of 4-bromo-5-phenylthiazole derivatives have been extensively investigated against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.
Investigation of Antibacterial Potency against Gram-Positive Pathogens
Derivatives of this compound have been screened for their in vitro antibacterial activity against several Gram-positive bacteria. researchgate.net Studies have included testing against Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, and Bacillus pumilus. researchgate.netresearchgate.net One study reported that a synthesized derivative, compound (8f), exhibited moderate antibacterial activity against two of the tested Gram-positive bacteria. researchgate.netresearchgate.net Another synthesized compound (6) showed moderate activity against Bacillus pumilus and Bacillus subtilis. researchgate.net Furthermore, research into phenylthiazole derivatives has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. nih.govnih.gov Some analogues proved to be as active or even more effective than vancomycin (B549263) against certain MRSA isolates. nih.gov
Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Pathogens
| Compound/Derivative | Target Pathogen | Observed Activity | Reference |
|---|---|---|---|
| Derivative (8f) | Gram-positive bacteria | Moderate antibacterial activity | researchgate.net |
| Compound (6) | Bacillus pumilus, Bacillus subtilis | Moderate antibacterial activity | researchgate.net |
Investigation of Antibacterial Potency against Gram-Negative Pathogens
The antibacterial efficacy of these derivatives has also been evaluated against Gram-negative pathogens. Screenings have been conducted against Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae. researchgate.netresearchgate.net While some thiazole (B1198619) derivatives have shown activity against Gram-negative bacteria, the specific activity of this compound derivatives against these pathogens is an area of ongoing research. nih.govnih.gov For instance, certain thiazole derivatives have demonstrated inhibitory effects against E. coli. researchgate.net
Studies on Antifungal Efficacy
The antifungal potential of this compound derivatives has been explored against various fungal species. researchgate.net In vitro preliminary antifungal activity has been assessed against Candida albicans, Saccharomyces cerevisiae, and Candida tropicalis. researchgate.netresearchgate.net One study identified that compound (8f) displayed slight antifungal activity against Candida albicans. researchgate.netresearchgate.net Another derivative, compound (6), showed moderate antifungal activity against the same species. researchgate.net Broader research into phenylthiazole derivatives has revealed potent, broad-spectrum antifungal activity, with some compounds showing efficacy against various Candida species. frontiersin.org Certain newly synthesized thiazole derivatives have demonstrated very strong activity against clinical isolates of C. albicans, with minimum inhibitory concentrations (MIC) ranging from 0.008 to 7.81 µg/mL. nih.gov
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Target Pathogen | Observed Activity | Reference |
|---|---|---|---|
| Derivative (8f) | Candida albicans | Slight antifungal activity | researchgate.net |
| Compound (6) | Candida albicans | Moderate antifungal activity | researchgate.net |
Mechanistic Insights into Antimicrobial Action
Research into the mechanisms by which thiazole derivatives exert their antimicrobial effects has pointed to several potential cellular targets. While specific studies on this compound are part of a broader investigation, the general mechanisms for related compounds involve the inhibition of essential bacterial enzymes and processes. One such target is DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria. Another potential mechanism is the inhibition of lumazine (B192210) synthase, an enzyme involved in the riboflavin (B1680620) biosynthesis pathway, which is essential for bacterial survival. Additionally, some derivatives are thought to target and disrupt the bacterial cell membrane, leading to cell death.
Antitumor and Anticancer Research
In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. These studies primarily involve in vitro cytotoxicity assays on various cancer cell lines.
In Vitro Cytotoxicity Studies on Various Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. Studies have included testing on breast cancer cells (MCF-7), liver cancer cells (HepG2), and colon cancer cells (HCT-15, HT29). nih.govnih.govnih.govplos.orgresearchgate.netnih.gov
For instance, a study on 2-amino-4-phenylthiazole (B127512) derivatives showed a time- and dose-dependent inhibitory effect on the proliferation of MCF-7 and AGS cancer cells. researchgate.net Specifically for MCF-7 cells, the IC50 values were reported as 80.13, 71.03, and 59.24 µg/ml after 24, 48, and 72 hours of treatment, respectively. researchgate.net Another study synthesized phthalimide (B116566) derivatives incorporating a 1,3-thiazole structure and found that one compound exhibited potent cytotoxic activity against MCF-7 cells with an IC50 value of 0.2±0.01 µM. nih.gov
In studies involving HepG2 cells, certain 1,3,4-thiadiazolium mesoionic derivatives, which share a similar heterocyclic core, demonstrated selective cytotoxicity. nih.govplos.org Some of these compounds reduced HepG2 cell viability by approximately 50% at a concentration of 25 μM after 24 hours. nih.govplos.org
Research on benzothiazole (B30560) derivatives bearing a thiazole moiety has indicated antiproliferative activity against colon cancer cell lines including HCT-15 and HT29, with log GI50 values ranging from -7.20 to -4.80. nih.gov
Table 3: In Vitro Cytotoxicity of Phenylthiazole Derivatives on Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value | Reference |
|---|---|---|---|
| 2-amino-4-phenylthiazole derivative | MCF-7 (72h) | 59.24 µg/ml | researchgate.net |
| Phthalimide-thiazole derivative (5b) | MCF-7 | 0.2±0.01 µM | nih.gov |
| 1,3,4-Thiadiazolium derivatives | HepG2 (24h) | ~50% viability reduction at 25 μM | nih.govplos.org |
Elucidation of Anti-proliferative Mechanisms
Thiazole derivatives are recognized for their potential as anti-proliferative agents, acting through various mechanisms to impede cancer cell growth. nih.govresearchgate.net Research into the broader class of thiazole-containing compounds has revealed several key anti-cancer strategies, which may be applicable to derivatives of this compound.
One of the primary mechanisms is the induction of apoptosis , or programmed cell death. Studies on certain thiazole derivatives have shown they can trigger mitochondrial depolarization, a key event in the apoptotic cascade. nih.gov This is often accompanied by DNA fragmentation, another hallmark of apoptosis. nih.gov
Another significant anti-proliferative strategy is the disruption of the cell cycle. Some thiazole analogues have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation. nih.gov Furthermore, the inhibition of tubulin polymerization has been identified as a mechanism for novel thiazole-based derivatives. frontiersin.org By interfering with the formation of microtubules, which are essential for cell division, these compounds can effectively halt the proliferation of cancer cells. frontiersin.org
The anti-proliferative effects of some thiazole derivatives have been demonstrated across various human carcinoma cell lines, including those of the liver, breast, and colon. scirp.org For instance, one study identified a thiazole analogue with a pronounced anti-proliferative effect in a liver carcinoma cell line (HEPG2), with an IC50 value of 23.8 µg/ml. scirp.org
While these mechanisms have been established for the broader family of thiazole derivatives, further research is necessary to specifically elucidate the anti-proliferative pathways activated by this compound derivatives.
Enzyme Inhibition and Receptor Modulation
Derivatives of this compound have shown significant promise as modulators of various enzymes and receptors, highlighting their potential in treating a range of diseases.
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. nih.govimrpress.com Agonists of this receptor, such as the thiazolidinedione (TZD) class of drugs, are used in the treatment of type 2 diabetes. nih.gov The thiazolidinedione structure, which is related to the thiazole core, is known to act as a strong PPARγ agonist. nih.gov
The mechanism of PPARγ activation involves the binding of a ligand to the receptor, which causes a conformational change. This change leads to the dissociation of corepressor molecules and the recruitment of coactivator proteins. nih.gov The resulting complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov PPARγ activation influences the expression of numerous genes involved in fatty acid metabolism, adipogenesis, and insulin (B600854) sensitivity. nih.govnih.gov
While thiazolidinediones are potent full agonists, research has also focused on developing partial agonists, which may offer therapeutic benefits with fewer side effects. researchgate.net Novel thiazole derivatives continue to be designed and evaluated for their potential as PPARγ agonists, suggesting that the this compound scaffold could be a valuable starting point for developing new modulators of this receptor. nih.govsemanticscholar.org
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. acs.org Inhibition of specific CA isoforms has therapeutic applications in various conditions. While the broader class of aryl-sulfonamides are well-known carbonic anhydrase inhibitors (CAIs), research has extended to include various heterocyclic scaffolds, including thiazoles. nih.govtandfonline.com
Studies on thiazole-based sulfonamides have demonstrated their potential as inhibitors of several human CA isoforms, including hCA I and hCA II. acs.orgunifi.it For example, a series of thiazole-methylsulfonyl derivatives showed inhibitory activity against hCA I and hCA II with IC50 values in the micromolar range. acs.org Specifically, the IC50 values ranged from 39.38 to 198.04 μM for hCA I and 39.16 to 86.64 μM for hCA II. acs.org
While these studies provide a basis for the potential of thiazole derivatives as CA inhibitors, specific data on the inhibition of the CA-III isoform by this compound derivatives is not yet extensively documented. Further investigation is required to determine the inhibitory profile of this specific chemical class against CA-III and other isoforms.
| Compound Class | Target Isoform(s) | IC50 Range (μM) |
| Thiazole-methylsulfonyl derivatives | hCA I | 39.38 - 198.04 |
| Thiazole-methylsulfonyl derivatives | hCA II | 39.16 - 86.64 |
A significant area of investigation for 4-phenylthiazole (B157171) derivatives is their role as dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.govresearchgate.netnih.gov Both enzymes are involved in inflammatory and pain signaling pathways. nih.govnih.gov FAAH is responsible for the degradation of endocannabinoids, while sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. nih.govresearchgate.net The simultaneous inhibition of both enzymes is a promising strategy for the development of novel analgesics and anti-inflammatory agents. nih.govescholarship.org
Structure-activity relationship (SAR) studies have revealed that the 4-phenylthiazole moiety is well-tolerated by both FAAH and sEH, leading to potent dual inhibitors with IC50 values in the low nanomolar range for some derivatives. nih.govresearchgate.net For instance, a derivative with a methyl group on the phenyl ring (compound 6o in one study) exhibited an sEH IC50 of 2.5 nM and a FAAH IC50 of 9.8 nM. nih.gov
A 4-bromo-substituted 4-phenylthiazole derivative was included in one such study. While it showed moderate inhibition of human FAAH with an IC50 of 567.5 nM, its inhibitory activity against human sEH was significantly weaker, with an IC50 greater than 10,000 nM. nih.gov This highlights the sensitivity of the enzyme active sites to the nature and position of substituents on the phenylthiazole core.
| Derivative | Target Enzyme | IC50 (nM) |
| This compound analog | human sEH | >10,000 |
| This compound analog | human FAAH | 567.5 |
| 2-Methyl-4-phenylthiazole analog | human sEH | 3682.4 |
| 2-Methyl-4-phenylthiazole analog | human FAAH | 3.3 |
| 3-Methyl-4-phenylthiazole analog | human sEH | 5028.8 |
| 3-Methyl-4-phenylthiazole analog | human FAAH | 15.6 |
Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govfrontiersin.org Overproduction of uric acid can lead to hyperuricemia and gout, making XO a key therapeutic target. nih.govnih.gov The thiazole scaffold has been incorporated into the design of novel XO inhibitors. researchgate.net
Research has shown that derivatives of thiazole-5-carboxylic acid can be potent XO inhibitors. researchgate.net In one study, the most active compound from this series displayed an IC50 value of 0.45 µM. researchgate.net The mechanism of inhibition for some of these derivatives has been identified as mixed-type, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
| Compound Class | IC50 Value (µM) | Inhibition Type |
| Thiazole-5-carboxylic acid derivative | 0.45 | Mixed-type |
| Thiazolidine-2-thione derivative (6k) | 3.56 | Mixed-type |
Alpha-amylase is a key enzyme in carbohydrate digestion, breaking down starch into smaller sugars. nih.gov Inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes by controlling post-prandial hyperglycemia. nih.govresearchgate.net Thiazole-containing compounds have been synthesized and evaluated for their α-amylase inhibitory potential. researchgate.netresearchgate.net
Studies on various series of thiazole derivatives have demonstrated a wide range of inhibitory activities. For example, a series of thiazole-based carbohydrazides showed α-amylase inhibition with IC50 values ranging from 1.709 to 3.049 µM, which is comparable to the standard drug acarbose (B1664774) (IC50 = 1.637 µM). researchgate.net Another study on benzimidazole-based thiazole derivatives reported IC50 values against α-amylase from 1.30 to 38.60 µM. nih.gov Thiazolidinone-based benzothiazole derivatives have also shown potent inhibition, with some analogues exhibiting IC50 values as low as 2.10 µM. nih.gov
The structure-activity relationships for these compounds have been explored, indicating that the nature of substituents on the thiazole and associated rings plays a critical role in their inhibitory activity. researchgate.netnih.gov Although direct inhibitory data for this compound against α-amylase is not specified in the reviewed literature, the consistent activity of the broader thiazole class suggests this is a viable area for future investigation. nih.govnih.govresearchgate.netrjpponline.org
| Compound Series | α-Amylase IC50 Range (µM) |
| Thiazole-based carbohydrazides | 1.709 - 3.049 |
| Benzimidazole-based thiazoles | 1.30 - 38.60 |
| Thiazolidinone-based benzothiazoles | 2.10 - 37.50 |
Adenosine (B11128) Receptor (A1, A2A) Modulation
Derivatives of the thiazole scaffold have been investigated for their ability to modulate adenosine receptors, which are G-protein coupled receptors involved in a wide range of physiological processes. mdpi.comresearchgate.net Research into 2-amino-5-benzoyl-4-phenylthiazole derivatives has aimed to develop potent and selective antagonists for the A1 adenosine receptor subtype. nih.gov
In one study, acylation of the 2-amino group on the thiazole ring was identified as a critical modification for achieving high affinity for the A1 receptor. nih.gov The investigation explored various substitutions to optimize this activity. The compound 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole emerged as a particularly potent antagonist, demonstrating a high affinity for the rat A1 receptor with a Kᵢ value of 4.83 nM. nih.gov Its affinity for the human A1 receptor was also significant, with a Kᵢ of 57.4 nM. nih.gov This derivative exhibited high selectivity for the A1 subtype over other adenosine receptors and was confirmed to function as an antagonist in GTP shift assays. nih.gov These findings highlight the potential of the 4-phenylthiazole core in designing selective adenosine A1 receptor modulators. nih.gov
| Compound | Target Receptor | Activity (Kᵢ) | Species |
|---|---|---|---|
| 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole | A1 Adenosine Receptor | 4.83 nM | Rat |
| 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole | A1 Adenosine Receptor | 57.4 nM | Human |
Other Biologically Relevant Activities (Mechanistic Focus)
The antioxidant potential of thiazole derivatives has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govmdpi.com This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. mdpi.com
In a study on 4-thiomethyl-functionalised 1,3-thiazoles, synthesized from 4-bromomethyl-substituted precursors, compounds showed a high capacity for scavenging DPPH radicals, with inhibition levels ranging from 70% to 98%. researchgate.netresearchgate.net For the most active derivatives, the IC₅₀ values—the concentration required to scavenge 50% of DPPH radicals—were determined to be in the range of 191-417 µM. researchgate.netresearchgate.net Another study found that thiazole analogs bearing a catechol (3,4-dihydroxyphenyl) structure exhibited particularly strong antioxidant activity. mdpi.com For instance, a compound with a 3,4-dihydroxyl group showed 77% DPPH radical-scavenging efficacy, which was among the highest in its series. mdpi.com These results indicate that the thiazole nucleus can serve as a scaffold for developing effective antioxidant agents, with activity being significantly influenced by the nature and position of substituents on associated phenyl rings. mdpi.com
| Compound Class/Derivative | Assay | Key Finding |
|---|---|---|
| 4-thiomethyl-functionalised 1,3-thiazoles | DPPH Scavenging | 70-98% radical absorption |
| Most active 4-thiomethyl-1,3-thiazoles | DPPH Scavenging | IC₅₀ values of 191-417 µM |
| Thiazole with 3,4-dihydroxyl group | DPPH Scavenging | 77% scavenging activity |
| Thiazole with 2,4-dihydroxyl group | DPPH Scavenging | 51% scavenging activity |
Thiourea (B124793) derivatives containing a bromo-substituted aryl moiety have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV activity. nih.gov The presence of an electron-withdrawing group, such as a bromo substituent at the para position, has been suggested to be favorable for anti-HIV action compared to electron-donating groups. derpharmachemica.com
One study focused on phenethyl-5-bromopyridyl thiourea (PEPT) compounds, evaluating them as dual-function agents with both anti-HIV and antioxidant properties. nih.gov Two lead compounds, N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea and N-[2-(2-chlorophenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea, were identified. nih.gov In another series of imidazole (B134444) derivatives, compounds with a bromo substituent were synthesized and evaluated for their ability to inhibit HIV. derpharmachemica.com For instance, compound 5b in this study, which contained a bromo group, showed a significant therapeutic index of 19.9, indicating its potential as an anti-HIV agent. derpharmachemica.com The therapeutic index is a ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀). researchgate.net
| Compound Series/Name | Target | Key Finding/Value |
|---|---|---|
| Imidazole derivative (5b, with bromo group) | HIV | Therapeutic Index: 19.9 |
| Imidazole derivative (5a) | HIV | Therapeutic Index: 17.5 |
| N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea | HIV-1 RT | EC₅₀: 79 µM (Antioxidant) |
| N-[2-(2-chlorophenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea | HIV-1 RT | EC₅₀: 75 µM (Antioxidant) |
The search for new therapeutic agents against Mycobacterium tuberculosis has included the evaluation of various heterocyclic compounds. Structure-activity relationship studies suggest that the presence of electron-withdrawing substituents is often beneficial for the antitubercular activity of these compounds. nih.gov
In this context, triazole derivatives have shown promise. One study investigated 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases for their activity against both the H37Rv strain and multi-drug-resistant (MDR) strains of M. tuberculosis. nih.gov The parent compound demonstrated promising activity, with a minimum inhibitory concentration (MIC) of 5.5 µg/mL against the H37Rv strain and 11 µg/mL against MDR strains. nih.gov Another study synthesized a series of furan (B31954) and pyrrole (B145914) derivatives, with one compound showing a MIC of 1.6 µg/mL against the H37Rv strain, a value superior to standard drugs like pyrazinamide (B1679903) and ciprofloxacin. mdpi.com These findings indicate that heterocyclic scaffolds containing features similar to this compound are viable candidates for the development of new antitubercular drugs. cbijournal.com
| Compound/Derivative Class | TB Strain | Activity (MIC) |
|---|---|---|
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 µg/mL |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR | 11 µg/mL |
| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione derivative (11a) | H37Rv | 1.6 µg/mL |
Derivatives containing a 4-bromophenyl group have been explored for their potential as antidiabetic agents by targeting key enzymes involved in glucose metabolism. One approach involves the inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. nih.gov
A series of novel β-amino ketone derivatives incorporating a 4-bromophenyl moiety were synthesized and found to possess inhibitory activity against both PTP1B and α-glucosidase at low concentrations (5-10 µg/mL). nih.gov Furthermore, some of these compounds were able to moderately activate the peroxisome proliferator-activated receptor response element (PPRE). nih.gov Another study reported a synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] derpharmachemica.comnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide, which was a potent inhibitor of both α-glucosidase and α-amylase, showing 69.4% and 70.8% inhibition, respectively, at a concentration of 500 µM. nih.gov In vivo studies using a diabetic mouse model confirmed that this compound could significantly lower fasting blood sugar levels. nih.gov
| Compound Class/Name | Mechanism/Target | Activity |
|---|---|---|
| 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methyl-isoxazol-3-yl) benzenesulfonamides | PTP1B & α-glucosidase | Inhibitory activity at 5-10 µg/mL |
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] derpharmachemica.comnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide | α-glucosidase | 69.4% inhibition at 500 µM |
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] derpharmachemica.comnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide | α-amylase | 70.8% inhibition at 500 µM |
Thiazole and related heterocyclic structures are recognized pharmacophores in the development of anticonvulsant agents. biointerfaceresearch.com The evaluation of such compounds is typically performed using standard animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.gov
One study of benzothiazole-coupled sulfonamides found that substitutions on the benzene (B151609) sulfonamide ring influenced activity, noting that a para-chloro group conferred better activity than a para-bromo group in the MES model. nih.gov In a separate investigation of novel thiazolidin-4-one substituted thiazole derivatives, compound PTT6, or 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one, was identified as the most active derivative in its series. biointerfaceresearch.com Another series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones was synthesized and tested, with compound 4g emerging as the most promising candidate. nih.gov It showed potent activity in both MES and scPTZ models, with ED₅₀ values of 23.7 mg/kg and 18.9 mg/kg, respectively. nih.gov The mechanism for this compound was suggested to involve an increase in γ-aminobutyric acid (GABA) levels in the brain. nih.gov
| Compound | Test Model | Activity (ED₅₀) | Neurotoxicity (TD₅₀) |
|---|---|---|---|
| Compound 4g (a triazol-3-one derivative) | MES | 23.7 mg/kg | 284.0 mg/kg |
| Compound 4g (a triazol-3-one derivative) | scPTZ | 18.9 mg/kg | 284.0 mg/kg |
Anti-inflammatory Activity
The thiazole nucleus is a prominent scaffold in medicinal chemistry, with a diverse range of derivatives being investigated for their potential therapeutic applications. Among these, compounds featuring the thiazole ring have been a subject of interest in the development of novel anti-inflammatory agents. While extensive research has been conducted on various substituted thiazoles, specific and detailed studies focusing exclusively on the anti-inflammatory properties of this compound derivatives are not extensively documented in publicly available scientific literature.
General studies on broader classes of phenylthiazole derivatives have indicated that strategic substitutions on the phenyl and thiazole rings can lead to significant anti-inflammatory effects. For instance, research on 2,4-disubstituted thiazole derivatives has shown that the nature and position of substituents play a crucial role in their anti-inflammatory potential. In one such study, compounds were synthesized by condensing 2-amino, 4-substituted phenyl thiazoles with other chemical entities. The resulting derivatives were then evaluated for their in-vitro anti-inflammatory activity using methods like the albumin denaturation assay. Results from these studies have highlighted that certain substituents on the phenyl ring, such as methyl, nitro, and hydroxyl groups, can confer good anti-inflammatory activity when compared to a standard drug like diclofenac (B195802) sodium.
Another area of investigation has been the synthesis of 2-substituted-N-(4-substituted-phenylthiazol-2-yl) acetamides. These compounds have been screened for their anti-inflammatory effects using in-vivo models like the carrageenan and formalin-induced rat paw edema tests. The findings from such studies have demonstrated that many of the synthesized thiazole derivatives possess appreciable anti-inflammatory activity.
While these findings are encouraging for the broader class of thiazole-containing compounds, the direct and specific anti-inflammatory data for derivatives of this compound, including detailed structure-activity relationships and comparative efficacy data in the form of IC50 values or percentage inhibition, remains limited in the reviewed literature. The bromine substituent at the 4-position and the phenyl group at the 5-position of the thiazole ring create a unique chemical entity. Elucidation of how this specific arrangement influences the anti-inflammatory profile would require dedicated synthesis and biological evaluation of a series of this compound derivatives. Such studies would be essential to understand the contribution of the bromo and phenyl substituents to the molecule's potential interaction with inflammatory targets, such as cyclooxygenase (COX) enzymes or various pro-inflammatory cytokines.
Without specific research focused on the this compound core, a detailed analysis and data-rich presentation of its anti-inflammatory activity, as seen with other well-studied thiazole derivatives, cannot be provided at this time. Future research in this specific area would be invaluable to fill this knowledge gap and to ascertain the therapeutic potential of this particular class of thiazole compounds in the management of inflammatory disorders.
Structure Activity Relationship Sar Analysis in 4 Bromo 5 Phenylthiazole Derivative Research
Correlation between Structural Modifications and Biological Efficacy
SAR studies for derivatives based on the bromo-phenyl-thiazole core reveal that even minor structural alterations can significantly impact biological efficacy. The thiazole (B1198619) ring acts as a central scaffold, with the substituents at positions 2, 4, and 5 playing pivotal roles in the molecule's interaction with biological targets.
The presence of a halogen, specifically bromine, on the thiazole ring is often associated with an increase in biological activity. This is attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic halogen atom and nucleophilic sites on a biological target, thereby enhancing binding affinity. nih.gov
Systematic modifications of the 4-bromo-5-phenylthiazole scaffold have provided key insights. In a closely related series of 5-bromo-4-phenylthiazole (B3273678) derivatives designed as DNA Topoisomerase IB (Top1) inhibitors, the nature and position of substituents on the phenyl ring at position 4 (analogous to position 5 in the target compound) were found to be critical. nih.gov
Key findings from SAR studies include:
Substitution on the Phenyl Ring: The electronic properties and steric profile of substituents on the phenyl ring significantly modulate activity. For instance, in studies of 4-phenylthiazole (B157171) analogs as inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), electron-donating groups on the phenyl ring were generally well-tolerated at ortho, meta, and para positions. nih.gov In the context of Top1 inhibitors, halogen substitutions on the phenyl ring had a remarkable effect on potency. nih.gov
Modifications at the 2-Position: The group attached to the C2 position of the thiazole ring is a primary point for diversification and has a profound effect on biological activity. For Top1 inhibitors, attaching a styryl group at this position created an extended, planar structure capable of intercalating with DNA. The substitution pattern on this styryl moiety was also crucial for efficacy. For example, an (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole derivative demonstrated significant Top1 inhibition. nih.gov
Configuration of Double Bonds: For derivatives containing a styryl or stilbene-like moiety at the C2 position, the geometric configuration is vital. The E-configuration of the double bond is typically essential for maintaining the planarity required for optimal interaction with targets like DNA. nih.gov
The following interactive table summarizes the SAR data for a series of 5-bromo-4-phenylthiazole derivatives, highlighting the impact of substitutions on Top1 inhibitory activity. nih.gov
| Compound ID | Phenyl Ring Substitution (X) | Styryl Ring Substitution (R) | Top1 Inhibitory Activity |
| Base Compound | H | H | ++ |
| 8 | F | 2-Cl | ++++ |
| 10 | F | 4-Cl | +++ |
| 11 | F | 2,4-diCl | +++ |
| 13 | F | 2-F | +++ |
| 15 | F | 4-F | +++ |
| 19 | F | 4-CH3 | +++ |
| 28 | Cl | 2-Cl | ++ |
| 32 | Br | 2-Cl | ++ |
| Activity Scale: ++++ (Excellent), +++ (Good), ++ (Moderate) |
This data clearly indicates that a fluorine atom on the 4-position of the phenyl ring (X=F), combined with various substitutions on the styryl ring, generally leads to potent Top1 inhibition, with the 2-chloro substituted analog 8 being exceptionally active. nih.gov
Identification of Key Pharmacophoric Features for Desired Biological Outcomes
Based on SAR data, a pharmacophore model for biologically active this compound derivatives can be constructed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. nih.gov
For anticancer activity, particularly Top1 inhibition, the key pharmacophoric features of the this compound scaffold and its analogs are:
Thiazole Scaffold: A five-membered heterocyclic ring that serves as the rigid core, properly orienting the other functional groups for optimal target interaction.
Bromo Substituent (Halogen Bond Donor): The bromine atom at position C4 is a critical feature. It is proposed to act as a halogen bond donor, increasing the binding affinity of the ligand to its target protein or enzyme. nih.gov
Aromatic Phenyl Ring: The phenyl group at position C5 is crucial for establishing hydrophobic and van der Waals interactions within the binding pocket. Substitutions on this ring are key for fine-tuning electronic properties and potency.
Extended Planar Moiety at C2: For DNA-targeting agents, a planar, aromatic system attached to the C2 position, such as a styryl group, is essential. This feature allows the molecule to intercalate between DNA base pairs, a common mechanism for Top1 inhibitors. nih.gov
Specific Substitution Patterns: The presence of specific substituents, such as electron-withdrawing groups (e.g., halogens) at particular positions on the peripheral aromatic rings, is required for high efficacy. For example, the 4-fluoro on the C4-phenyl ring and a 2-chloro on the C2-styryl ring were identified as optimal for Top1 inhibition. nih.gov
These features collectively define the structural requirements for a molecule based on the this compound core to achieve a desired biological outcome, such as enzyme inhibition or cytotoxicity against cancer cells.
Rational Design and Optimization Strategies Based on SAR Data
The ultimate goal of SAR analysis is to facilitate the rational design of new, improved molecules. By understanding which structural features are essential for activity (the pharmacophore) and how modifications affect potency, medicinal chemists can devise strategies to optimize lead compounds.
Key design and optimization strategies include:
Scaffold Hopping and Bioisosteric Replacement: While the thiazole ring is a validated scaffold, related heterocyclic systems could be explored. However, a more common strategy is the bioisosteric replacement of substituents. For example, replacing a chlorine atom with a fluorine or a methyl group on the phenyl ring can modulate activity, solubility, and metabolic stability.
Structure-Based Design using Molecular Modeling: Once SAR provides a potent compound, computational methods like molecular docking can be used to predict its binding mode with the target protein. For instance, docking studies of a highly active 5-bromo-4-phenylthiazole derivative within a ternary complex of DNA and Top1 helped to visualize the key interactions and validate the design concept, providing a strong basis for future modifications. nih.gov
Iterative Synthesis and Evaluation: Rational design is an iterative process. Initial SAR findings guide the synthesis of a new, focused library of compounds. These compounds are then biologically evaluated, and the results are used to refine the SAR model and design the next generation of molecules with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.
Optimization of Physicochemical Properties: SAR data is not only used to enhance potency but also to improve drug-like properties. For example, in the development of phenylthiazole antiflaviviral agents, modifications were made to reduce the potential toxicity associated with certain moieties while retaining efficacy. nih.gov This can involve introducing polar groups to increase water solubility or altering metabolic soft spots to improve stability.
Conclusion and Future Research Directions
Summary of Current Understanding of 4-Bromo-5-phenylthiazole
This compound is a substituted thiazole (B1198619) derivative characterized by a bromine atom at the 4th position and a phenyl group at the 5th position of the thiazole ring. Its chemical formula is C9H6BrNS. The presence of the reactive C-Br bond and the phenyl group imparts unique chemical properties to the molecule, making it a valuable intermediate in organic synthesis.
The synthesis of this compound has been explored through various routes, most notably via the Hantzsch thiazole synthesis or by the bromination of a pre-existing 5-phenylthiazole (B154837) core. These methods provide reliable access to the compound, enabling further investigation of its reactivity and applications.
The reactivity of this compound is dominated by the chemistry of the C-Br bond. It readily participates in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents at the 4-position of the thiazole ring. This functionalization is key to the synthesis of a wide array of more complex molecules with potential biological activity or material properties.
Outlook for Novel Synthetic Methodologies and Derivatization Strategies
While established synthetic routes to this compound exist, future research is expected to focus on the development of more efficient, sustainable, and scalable methodologies. This includes the exploration of C-H activation and functionalization techniques as a more atom-economical approach to introduce the phenyl group or other substituents onto the thiazole ring, potentially bypassing the need for pre-functionalized starting materials.
Furthermore, the development of novel derivatization strategies for this compound is a promising area of research. The application of modern synthetic methods, such as photoredox catalysis and flow chemistry, could enable the synthesis of previously inaccessible derivatives. These advanced techniques may offer improved reaction control, higher yields, and access to a broader chemical space.
Future derivatization efforts will likely focus on creating libraries of this compound analogs with diverse functionalities. This will be crucial for systematic structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the electronic and photophysical properties of materials.
Emerging Applications in Chemical Biology, Materials Science, and Therapeutic Development
The unique structural and electronic properties of this compound and its derivatives have positioned them as promising candidates in several cutting-edge applications.
In chemical biology , derivatized 4-bromo-5-phenylthiazoles are being investigated as potential probes and modulators of biological processes. The thiazole core is a known pharmacophore present in numerous bioactive molecules. By functionalizing the 4-position, researchers can develop selective ligands for proteins and other biological targets.
In materials science , the focus is on synthesizing novel organic materials with tailored electronic and optical properties. The this compound scaffold can be incorporated into larger conjugated systems to create organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The ability to tune the properties of these materials through derivatization is a key advantage.
In therapeutic development , this compound serves as a key intermediate for the synthesis of compounds with potential pharmacological activities. Research has shown that thiazole-containing compounds exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The development of novel derivatives of this compound could lead to the discovery of new drug candidates with improved efficacy and selectivity.
Table of Potential Applications for this compound Derivatives:
| Application Area | Specific Use | Potential Advantage |
| Chemical Biology | Fluorescent probes | High quantum yield and photostability |
| Enzyme inhibitors | Specific binding to active sites | |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Tunable emission colors and high efficiency |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility | |
| Chemical Sensors | Selective detection of analytes | |
| Therapeutic Development | Anticancer agents | Inhibition of cancer cell proliferation |
| Antimicrobial agents | Activity against resistant strains | |
| Anti-inflammatory agents | Modulation of inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
